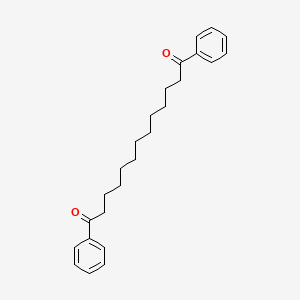

1,13-Diphenyl-1,13-tridecanedione

Description

Properties

CAS No. |

116223-42-8 |

|---|---|

Molecular Formula |

C25H32O2 |

Molecular Weight |

364.5 g/mol |

IUPAC Name |

1,13-diphenyltridecane-1,13-dione |

InChI |

InChI=1S/C25H32O2/c26-24(22-16-10-8-11-17-22)20-14-6-4-2-1-3-5-7-15-21-25(27)23-18-12-9-13-19-23/h8-13,16-19H,1-7,14-15,20-21H2 |

InChI Key |

WWLGPMRBKWDRCB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCCCCCCCCCCC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Routes and Methodological Advancements for 1,13 Diphenyl 1,13 Tridecanedione

Classical Synthetic Approaches to Symmetric and Asymmetric β-Diketones

The formation of the β-dicarbonyl motif is a cornerstone of organic synthesis, with several classical methods having been developed and refined over the years. mdpi.com These approaches are broadly applicable and provide the foundational chemistry for synthesizing complex structures like the target molecule.

Claisen Condensation and Related Enolate Chemistry for Diketone Formation

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that utilizes esters as starting materials. wikipedia.org In its classic form, the reaction involves the self-condensation of two molecules of an enolizable ester in the presence of a strong base to yield a β-keto ester. numberanalytics.commasterorganicchemistry.com The mechanism proceeds through the formation of a resonance-stabilized enolate ion, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. byjus.comgeeksforgeeks.org Subsequent elimination of an alkoxide leaving group generates the final product. chemistrysteps.com

For the reaction to be successful, at least one of the ester reactants must possess α-hydrogens to allow for deprotonation and enolate formation. byjus.com The base used, typically an alkoxide like sodium ethoxide, must be strong enough to generate the enolate but should not participate in competing reactions like saponification. wikipedia.orgchemistrysteps.com A stoichiometric amount of base is required because the resulting β-dicarbonyl product is significantly more acidic than the starting ester, and its deprotonation drives the reaction to completion. libretexts.org

A key variation is the Crossed Claisen Condensation , which involves two different esters. masterorganicchemistry.comlibretexts.org To avoid a complex mixture of products, this reaction is most effective when one ester is non-enolizable (lacks α-hydrogens), such as ethyl benzoate (B1203000) or diethyl carbonate. This non-enolizable ester can only act as the electrophile (acceptor), while the other ester forms the enolate (donor). libretexts.orgucalgary.ca The intramolecular version of this reaction is known as the Dieckmann Condensation, which is used to form cyclic β-keto esters from diesters. numberanalytics.commasterorganicchemistry.com

Interactive Table 1: Key Features of Claisen Condensation Variants

| Feature | Classic Claisen | Crossed Claisen | Dieckmann Condensation |

|---|---|---|---|

| Reactants | Two identical, enolizable esters | Two different esters (one often non-enolizable) | A single diester molecule (1,6- or 1,7-diesters) |

| Product | Symmetric β-keto ester | Asymmetric β-keto ester | Cyclic β-keto ester (5- or 6-membered ring) |

| Key Requirement | At least two α-hydrogens on the starting ester | One ester acts solely as an acceptor | Forms a stable 5- or 6-membered ring |

| Base | Stoichiometric amount of alkoxide base | Stoichiometric base (e.g., NaH, LDA for specific cases) | Stoichiometric alkoxide base |

Acylation Strategies Utilizing Alkyl and Aryl Esters

The direct acylation of ketone enolates with esters provides a powerful and versatile alternative to the Claisen condensation for the synthesis of β-diketones. ucalgary.cavanderbilt.edu This method involves the reaction of a pre-formed ketone enolate with an acylating agent, such as an ester or an acid chloride. ijpras.comacs.org The reaction is a nucleophilic acyl substitution where the enolate attacks the electrophilic carbonyl of the ester. ucalgary.ca

This approach is particularly useful for synthesizing asymmetric β-diketones, as it allows for the controlled coupling of a specific ketone with a specific acyl group. libretexts.org The choice of base is critical; strong, non-nucleophilic bases like sodium amide (NaNH₂) or sodium hydride (NaH) are often employed to ensure complete formation of the ketone enolate and prevent the base from competing as a nucleophile. acs.orgresearchgate.net The acidity of the α-protons in a ketone (pKa ~20) is significantly greater than that of an ester (pKa ~25), meaning a ketone can be selectively deprotonated in the presence of an ester. libretexts.org

Recent advancements have introduced milder and more efficient acylating agents. For instance, 1-acylbenzotriazoles have been used for the C-acylation of ketones, followed by a deacetylation step, to produce β-diketones under relatively mild conditions. researchgate.netnih.gov

Interactive Table 2: Comparison of Acylating Agents for β-Diketone Synthesis

| Acylating Agent | Typical Base | Substrate | Key Advantages |

|---|---|---|---|

| Alkyl/Aryl Esters | NaH, NaNH₂, Alkoxides | Ketone Enolates | Readily available, good for crossed condensations. ucalgary.caacs.org |

| Acid Chlorides | Pyridine, Triethylamine | Ketone Enolates | Highly reactive, often used for difficult acylations. ijpras.com |

| 1-Acylbenzotriazoles | Sodium Hydride (NaH) | Acetoacetic esters, Acetonyl ketones | Mild conditions, high regioselectivity. researchgate.netnih.gov |

Ring-Opening and Rearrangement Pathways for Diketone Synthesis

While condensation and acylation reactions are the most common routes to β-diketones, alternative strategies involving ring-opening and rearrangement reactions have also been developed. These methods can provide access to unique dicarbonyl structures that may be difficult to obtain through traditional means.

One such approach involves the ring-opening of highly strained cyclic compounds. For example, donor-acceptor cyclopropanes can react with acyclic 1,3-diketones, which act as carbon nucleophiles. acs.org The initial ring-opening product can then undergo a subsequent retro-Claisen type C-C bond cleavage, catalyzed by a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), to yield a new 1,6-dicarbonyl compound. acs.org While this specific example leads to a 1,6-dicarbonyl, the principle of using ring-opening reactions of activated small rings as a synthetic entry to polycarbonyl systems is an area of ongoing research.

Targeted Synthesis of 1,13-Diphenyl-1,13-tridecanedione and Analogs

Synthesizing a specific, long-chain, symmetric diketone like 1,13-Diphenyl-1,13-tridecanedione requires a strategy that can efficiently form two carbonyl groups at the termini of a long aliphatic chain and introduce the phenyl substituents.

A highly plausible route would be a crossed Claisen-type condensation. This could involve the reaction of a long-chain diester, tridecanedioic acid diethyl ester, with a phenyl-containing nucleophile. However, a more direct and controllable method would be the double acylation of a suitable precursor. For instance, the reaction of undecane-1,11-dicarboxylic acid dichloride (tridecanedioyl dichloride) with two equivalents of benzene (B151609) under Friedel-Crafts acylation conditions would theoretically yield the target diketone.

Alternatively, a convergent approach could involve the acylation of a ketone enolate. Reacting two equivalents of acetophenone (B1666503) enolate with undecanedioyl dichloride would directly construct the C13 backbone between the two phenyl-keto units.

Proposed Synthesis via Acylation:

Step 1: Deprotonation of acetophenone with a strong base like lithium diisopropylamide (LDA) to form the lithium enolate.

Step 2: Reaction of two equivalents of the acetophenone enolate with one equivalent of undecanedioyl dichloride. This would form the desired 1,13-Diphenyl-1,13-tridecanedione.

Phenylation Reactions in β-Diketone Systems

Phenylation reactions can be used to introduce phenyl groups into an existing β-diketone scaffold, creating analogs of the target compound. Rather than building the entire phenyl-diketone structure from scratch, this method modifies a pre-formed diketone. The α-position of a β-diketone is acidic and can be readily deprotonated to form a stable enolate. This nucleophilic enolate can then react with an arylating agent.

For example, the α-arylation of β-diketones can be achieved using aryl halides in the presence of a suitable catalyst, such as a copper(I) oxide/aluminosilicate system. acs.org This reaction allows for the direct formation of a carbon-carbon bond between the α-carbon of the diketone and the phenyl ring, leading to α-phenyl-β-diketones.

High-Pressure and Thermal Addition Reactions in Ketone Synthesis

The synthesis of the ketone precursors themselves can sometimes be facilitated by non-classical reaction conditions. High-pressure and thermal conditions can influence reaction rates and selectivity, enabling transformations that are difficult under standard atmospheric pressure. numberanalytics.com

For instance, certain aromatic ketone syntheses, which could serve as building blocks, utilize high pressure. The Gattermann-Koch reaction, which forms benzaldehyde (B42025) from benzene and carbon monoxide, is conducted under high pressure with a catalyst system of aluminum chloride and copper(I) chloride. youtube.com While this produces an aldehyde, related Friedel-Crafts acylation reactions to produce aryl ketones can also be influenced by pressure. numberanalytics.com

Thermal addition reactions are also relevant. The functionalization of ketones with acetylenes, for example, can be carried out at elevated temperatures (e.g., 100 °C) to prepare β,γ-unsaturated ketones, which are themselves precursors for more complex diketone structures. mdpi.comnih.gov These conditions demonstrate the utility of thermal energy to drive reactions that might otherwise be sluggish.

Reactivity, Reaction Mechanisms, and Transformations of 1,13 Diphenyl 1,13 Tridecanedione

Enol-Keto Tautomerism and its Influence on Reactivity

Like other β-dicarbonyl compounds, 1,13-diphenyl-1,13-tridecanedione exists as a dynamic equilibrium between its diketo and enol tautomers. The diketo form contains two distinct carbonyl groups, while the enol form features a carbon-carbon double bond and a hydroxyl group, often stabilized by an intramolecular hydrogen bond forming a pseudo-aromatic six-membered ring.

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the nature of the substituents. For acyclic β-diketones, the enol form is often significantly populated, and in some cases, it is the predominant tautomer due to the stability conferred by conjugation and intramolecular hydrogen bonding. In the case of 1,13-diphenyl-1,13-tridecanedione, the phenyl groups can further stabilize the enol form through extended conjugation.

The presence of both tautomers is crucial as it dictates the compound's reactivity. The diketo form provides two electrophilic carbonyl carbons, while the enol form offers a nucleophilic α-carbon and the potential for reactions at the hydroxyl group.

Table 1: Representative Keto-Enol Tautomer Ratios for β-Diketones in Different Solvents

| β-Diketone | Solvent | % Keto Form | % Enol Form |

| Acetylacetone | Gas Phase | 34 | 66 |

| Acetylacetone | Cyclohexane | 5 | 95 |

| Acetylacetone | Water | 80 | 20 |

| Dibenzoylmethane | Chloroform | ~0 | ~100 |

Nucleophilic and Electrophilic Reactions at Carbonyl and Methylene (B1212753) Centers

The dual nature of 1,13-diphenyl-1,13-tridecanedione, arising from its tautomerism, allows it to participate in both nucleophilic and electrophilic reactions.

Nucleophilic Reactions:

The central methylene group (C12) is flanked by two electron-withdrawing carbonyl groups, making the α-protons acidic. Deprotonation by a suitable base generates a resonance-stabilized enolate ion. This enolate is a potent nucleophile and can react with various electrophiles at the central carbon.

Furthermore, the enol form itself can act as a nucleophile. The double bond of the enol can attack electrophiles, a reaction that is often catalyzed by acid.

Electrophilic Reactions:

The carbonyl carbons of the diketo form are electrophilic centers and are susceptible to attack by nucleophiles. These reactions typically proceed via a nucleophilic addition mechanism, forming a tetrahedral intermediate. Given the presence of two carbonyl groups, reactions can potentially occur at one or both sites.

Alkylation, Acylation, and Arylation Reactions of β-Diketone Anions

The generation of the enolate anion of 1,13-diphenyl-1,13-tridecanedione opens up a rich area of functionalization at the central carbon atom.

Alkylation: The enolate readily undergoes SN2 reactions with alkyl halides to introduce alkyl substituents at the C12 position. The choice of base and reaction conditions is crucial to control mono- versus di-alkylation.

Acylation: Acylation of the enolate can be achieved using acyl chlorides or anhydrides. This reaction leads to the formation of a triketone, although care must be taken to avoid O-acylation of the enol form.

Arylation: The introduction of an aryl group at the central carbon can be accomplished through several methods. One approach involves the reaction of the enolate with diaryliodonium salts. Another modern technique is the use of metal-catalyzed cross-coupling reactions, such as the copper-catalyzed N-arylation of carbazoles using β-diketone ligands, which highlights the versatility of these compounds in catalysis.

Reductions and Oxidations of Diketone Functionalities

Reductions:

The carbonyl groups of 1,13-diphenyl-1,13-tridecanedione can be reduced to alcohols. The stereochemical outcome of this reduction is a key consideration. The use of reducing agents like sodium borohydride (B1222165) (NaBH₄) in the presence of a chiral auxiliary, such as bovine serum albumin, can lead to the stereoselective formation of anti-1,3-diols. Without such control, a mixture of syn and anti diols is typically obtained.

More sophisticated methods, such as those employing TiCl₄ with a BH₃-pyridine complex, can provide high diastereoselectivity for the formation of syn-1,3-diols. For cyclic β-diketones, asymmetric hydrogenation catalyzed by iridium or rhodium complexes can achieve desymmetrization to yield chiral hydroxy ketones with high enantioselectivity. A Clemmensen reduction of a 1,3-diketone is generally not recommended as it can lead to complex rearrangements.

Oxidations:

The oxidation of β-diketones can proceed through various pathways depending on the oxidant and reaction conditions. Oxidation of the corresponding β-hydroxyketones, often prepared from the diketone, using reagents like o-iodoxybenzoic acid (IBX) is an efficient method to synthesize β-diketones, suggesting that the diketone itself is relatively stable to this oxidant. However, under more forceful conditions, such as with hydrogen peroxide in the presence of a strong acid, β-diketones can undergo oxidative cleavage to form esters, potentially through the formation of bridged 1,2,4,5-tetraoxane intermediates.

Radical Reactions and Mechanistic Investigations in Diketone Chemistry

While ionic pathways dominate the reactivity of β-diketones, radical reactions also play a role. The enol form of β-diketones can act as a radical scavenger. The generation of ketyl radicals from the carbonyl groups can be initiated, for example, through photochemical processes. These radical intermediates can then participate in various coupling reactions. Mechanistic investigations into these radical pathways are an active area of research, often employing techniques like computational chemistry to understand the complex reaction coordinates.

Enzymatic Transformations and Biodegradation Pathways of Related Diketones

The enzymatic cleavage of C-C bonds in β-diketones is a known biochemical process with relevance in metabolism and bioremediation. Enzymes such as β-diketone hydrolases can catalyze the cleavage of the diketone functionality. While specific enzymes for 1,13-diphenyl-1,13-tridecanedione have not been characterized, the general mechanisms involve the activation of a water molecule for nucleophilic attack.

The biodegradation of long-chain alkyl compounds is an important environmental process. Microorganisms, particularly thermophilic bacteria, have been shown to degrade long-chain n-alkanes. The initial step in the aerobic degradation of long-chain alkanes is often the oxidation of a terminal methyl group by an alkane hydroxylase to a primary alcohol, which is then further oxidized. Given the structure of 1,13-diphenyl-1,13-tridecanedione, its biodegradation would likely involve initial oxidation of the long alkyl chain, potentially followed by cleavage of the diketone moiety and degradation of the aromatic rings.

Coordination Chemistry of 1,13 Diphenyl 1,13 Tridecanedione

Ligand Design and Coordination Modes of β-Diketones

β-Diketones are a cornerstone class of ligands in coordination chemistry, prized for their ability to form stable complexes with a vast array of metal ions. Their versatility stems from the keto-enol tautomerism they exhibit. The enol form, which typically dominates the equilibrium, can be deprotonated to form a monoanionic ligand with a delocalized negative charge over the O-C-C-C-O framework. This delocalization contributes to the stability of the resulting metal complexes.

The general structure of a β-diketone is characterized by two carbonyl groups separated by a methylene (B1212753) group. In the case of 1,13-diphenyl-1,13-tridecanedione, the long C11 alkyl chain introduces significant steric bulk and lipophilicity. The terminal phenyl groups also contribute to the steric profile and can influence the electronic properties of the diketonate moiety.

The primary coordination mode of β-diketonates is as a bidentate chelating ligand, forming a stable six-membered ring with the metal ion. The two oxygen atoms of the deprotonated enolate form coordinate to the metal center. This chelation is a key factor in the high thermodynamic stability of metal β-diketonate complexes.

Formation of Metal-β-Diketonate Complexes

The synthesis of metal β-diketonate complexes is generally straightforward. A common method involves the reaction of a metal salt with the β-diketone in the presence of a base. The base facilitates the deprotonation of the β-diketone, allowing for coordination to the metal ion. The choice of solvent and base can influence the yield and purity of the resulting complex.

Transition metals in various oxidation states readily form complexes with β-diketonates. The stoichiometry of the resulting complex depends on the charge and coordination number of the metal ion. For a divalent transition metal ion (M²⁺), such as copper(II) or nickel(II), the reaction with two equivalents of a β-diketonate ligand (L⁻) typically yields a neutral complex of the formula ML₂. For a trivalent metal ion like iron(III), a neutral ML₃ complex is formed.

The long alkyl chain in 1,13-diphenyl-1,13-tridecanedione would likely impart a high degree of solubility in nonpolar organic solvents to its transition metal complexes. The steric hindrance from the phenyl groups and the long chain could also influence the coordination geometry around the metal center, potentially leading to distorted geometries compared to complexes with smaller β-diketonate ligands.

Lanthanide ions (Ln³⁺) are well-known to form complexes with β-diketonates. These complexes are of significant interest due to their luminescent properties. The β-diketonate ligand can act as an "antenna," absorbing UV light and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelength.

The synthesis of lanthanide β-diketonate complexes typically involves the reaction of a lanthanide salt (e.g., chloride or nitrate) with the β-diketone in a suitable solvent, often in the presence of a base to deprotonate the ligand. The resulting complexes often have the general formula LnL₃. However, lanthanide ions have high coordination numbers (typically 8 or 9), so the coordination sphere is often completed by solvent molecules or other ancillary ligands. The bulky nature of 1,13-diphenyl-1,13-tridecanedione might favor the formation of lower coordination number complexes or prevent the coordination of multiple solvent molecules.

Table 1: Representative Lanthanide β-Diketonate Complexes and Their Properties

| Lanthanide Ion | β-Diketonate Ligand | Ancillary Ligand | Emission Color |

| Europium(III) | Thenoyltrifluoroacetonate | 1,10-Phenanthroline | Red |

| Terbium(III) | Acetylacetonate | Water | Green |

| Samarium(III) | Dibenzoylmethanate | None | Orange-Red |

This table provides examples of common lanthanide β-diketonate complexes and is for illustrative purposes. Specific properties for complexes of 1,13-diphenyl-1,13-tridecanedione would require experimental determination.

Structural Analysis of Coordination Compounds

The three-dimensional structure of metal β-diketonate complexes is crucial for understanding their physical and chemical properties. X-ray crystallography is the definitive technique for determining these structures.

Crystal engineering involves the design and synthesis of crystalline solids with desired properties. In the context of metal β-diketonate complexes, the nature of the substituents on the β-diketonate ligand plays a critical role in controlling the crystal packing.

The long alkyl chain of 1,13-diphenyl-1,13-tridecanedione would be expected to have a profound impact on the solid-state structure of its metal complexes. Van der Waals interactions between the long alkyl chains of adjacent molecules could lead to the formation of layered or interdigitated structures. The phenyl groups could participate in π-π stacking interactions, further influencing the packing arrangement. These non-covalent interactions are key tools in crystal engineering, allowing for the construction of specific supramolecular architectures.

For 1,13-diphenyl-1,13-tridecanedione, the flexibility of the long tridecane (B166401) chain allows it to adopt numerous conformations. This conformational flexibility could lead to polymorphism, where the same complex crystallizes in different forms with distinct packing arrangements and potentially different physical properties. The orientation of the terminal phenyl groups relative to the chelate ring will also be a key structural feature, influencing both intramolecular and intermolecular interactions.

Photophysical Properties of Metal-Diketone Complexes

There is no available data on the absorption, emission, or luminescent properties of metal complexes of 1,13-Diphenyl-1,13-tridecanedione. Research into the photophysical properties of metal-diketonate complexes is an active field, particularly with lanthanide and transition metals, where the ligand can act as an "antenna" to absorb light and transfer the energy to the metal center, leading to characteristic emission. However, no such studies have been reported for the title compound.

Spectroscopic Characterization and Structural Elucidation of 1,13 Diphenyl 1,13 Tridecanedione

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of 1,13-diphenyl-1,13-tridecanedione, offering insights into its carbon framework, proton environments, and the dynamic equilibrium between its keto and enol tautomers.

Proton (¹H) NMR Analysis for Structural Confirmation and Tautomeric Studies

Proton (¹H) NMR spectroscopy confirms the presence of both the diketo and the more stable enol form of 1,13-diphenyl-1,13-tridecanedione in solution. The spectrum is characterized by distinct signals for the aromatic protons, the long aliphatic chain, and the key protons involved in the keto-enol tautomerism.

The enolic proton typically appears as a broad singlet in the downfield region, around 16 ppm, indicative of a strong intramolecular hydrogen bond within the six-membered ring formed in the enol tautomer. The vinyl proton of the enol form is observed around 6.0 ppm. The methylene (B1212753) protons adjacent to the carbonyl groups (α-protons) in the keto form appear at a different chemical shift than those in the enol form, often around 3.5-4.0 ppm. The protons of the phenyl groups resonate in the aromatic region, typically between 7.2 and 8.0 ppm. The extensive methylene chain gives rise to a complex multiplet in the upfield region, around 1.2-1.6 ppm.

The integration of the signals for the enolic vinyl proton and the α-protons of the diketo form allows for the quantification of the keto-enol tautomeric ratio in a given solvent. In many common solvents, the enol form is the predominant species due to the stabilizing effect of intramolecular hydrogen bonding and conjugation.

Table 1: Predicted ¹H NMR Data for 1,13-Diphenyl-1,13-tridecanedione (Keto-Enol Mixture in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~16.0 | br s | ~0.9H | Enolic OH |

| 7.95 - 7.85 | m | 4H | Aromatic Protons (ortho to C=O) |

| 7.50 - 7.40 | m | 6H | Aromatic Protons (meta and para to C=O) |

| ~6.0 | s | ~0.9H | Vinylic Proton (-C(O)CH=C(OH)-) |

| ~3.6 | s | ~0.2H | Methylene Protons (-C(O)CH₂C(O)-) |

| 2.95 | t | 2H | Methylene Protons (α to C=O, enol) |

| 2.55 | t | ~0.4H | Methylene Protons (α to C=O, keto) |

| 1.70 - 1.60 | m | 4H | Methylene Protons (β to C=O) |

| 1.40 - 1.20 | m | 14H | Methylene Protons of the long alkyl chain |

Carbon-13 (¹³C) NMR for Backbone and Substituent Analysis

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon skeleton of 1,13-diphenyl-1,13-tridecanedione. The spectrum will display distinct signals for the carbonyl carbons, the carbons of the phenyl rings, the carbons involved in the enol form, and the carbons of the long aliphatic chain.

The carbonyl carbons of the diketo form are expected to resonate in the region of 200-205 ppm. In the more prevalent enol form, the carbonyl carbon and the enolic carbon (C-OH) will have distinct chemical shifts, typically around 180-190 ppm and 95-100 ppm for the vinylic carbon, respectively. The aromatic carbons show a range of signals between 127 and 138 ppm. The carbons of the long methylene chain will appear in the upfield region of the spectrum, generally between 20 and 40 ppm.

Table 2: Predicted ¹³C NMR Data for 1,13-Diphenyl-1,13-tridecanedione (Keto-Enol Mixture in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~202.0 | Carbonyl Carbon (C=O, keto) |

| ~185.0 | Carbonyl Carbon (C=O, enol) |

| ~137.5 | Aromatic Carbon (ipso-C) |

| ~133.0 | Aromatic Carbon (para-C) |

| ~128.5 | Aromatic Carbon (meta-C) |

| ~127.0 | Aromatic Carbon (ortho-C) |

| ~98.0 | Vinylic Carbon (-C(O)CH=C(OH)-) |

| ~55.0 | Methylene Carbon (-C(O)CH₂C(O)-) |

| ~38.0 | Methylene Carbon (α to C=O) |

| ~29.5 - 22.5 | Methylene Carbons of the long alkyl chain |

| ~24.0 | Methylene Carbon (β to C=O) |

Note: The presented data is predicted based on the analysis of structurally similar compounds and established ¹³C NMR chemical shift correlations. The presence of both keto and enol forms will result in a greater number of signals than the number of unique carbons in a single tautomer.

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the proton and carbon signals, especially for the complex aliphatic chain and the aromatic regions. HMBC (Heteronuclear Multiple Bond Correlation) experiments can further confirm the connectivity within the molecule by showing correlations between protons and carbons that are two or three bonds apart. These techniques are crucial for differentiating between the various methylene groups in the long chain and for confirming the assignments of the aromatic protons and carbons.

Solid-state NMR (ssNMR) could provide information about the structure and tautomeric form of 1,13-diphenyl-1,13-tridecanedione in the solid state, which may differ from its solution-state behavior. This technique can reveal details about polymorphism and the intermolecular interactions present in the crystal lattice.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are powerful tools for identifying the key functional groups present in 1,13-diphenyl-1,13-tridecanedione. The spectra are dominated by absorptions corresponding to the carbonyl groups, the phenyl rings, and the long alkyl chain.

In the IR spectrum, the keto-enol tautomerism is evident. The diketo form exhibits a characteristic strong absorption band for the C=O stretching vibration around 1710-1730 cm⁻¹. The enol form shows a broad O-H stretching vibration in the range of 2500-3200 cm⁻¹ due to the strong intramolecular hydrogen bond. The C=O stretching vibration of the conjugated enone system appears at a lower frequency, typically between 1600 and 1640 cm⁻¹, often overlapping with the C=C stretching vibration of the enol. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹.

Raman spectroscopy provides complementary information. The symmetric stretching of the C=C bond in the phenyl rings often gives a strong Raman signal. The carbonyl stretching vibrations are also observable, and changes in their position and intensity can be correlated with the tautomeric equilibrium.

Table 3: Predicted IR and Raman Active Vibrational Modes for 1,13-Diphenyl-1,13-tridecanedione

| Wavenumber (cm⁻¹) | Vibrational Mode | Spectroscopy |

| 3100 - 3000 | Aromatic C-H Stretch | IR, Raman |

| 2950 - 2850 | Aliphatic C-H Stretch | IR, Raman |

| ~1720 | C=O Stretch (keto form) | IR |

| ~1620 | C=O Stretch (conjugated enol form) | IR, Raman |

| ~1600 | C=C Stretch (enol and aromatic) | IR, Raman |

| 1580 - 1450 | Aromatic C=C Skeletal Vibrations | IR, Raman |

| 1470 - 1450 | CH₂ Scissoring | IR |

| 1350 - 1150 | C-C Stretch and C-H Bending | IR, Raman |

| 760 and 690 | C-H Out-of-Plane Bending (monosubstituted benzene) | IR |

Note: The predicted vibrational frequencies are based on typical group frequencies and data from analogous compounds.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and elemental composition of 1,13-diphenyl-1,13-tridecanedione and to elucidate its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₂₅H₃₀O₂).

In the mass spectrum, the molecular ion peak [M]⁺ is expected to be observed. The fragmentation pattern will likely be influenced by the presence of the two phenyl groups and the long alkyl chain. Common fragmentation pathways for 1,3-diketones include α-cleavage adjacent to the carbonyl groups and McLafferty rearrangements.

Key fragment ions would likely include the benzoyl cation [C₆H₅CO]⁺ at m/z 105, which is a very stable fragment. Loss of a phenyl group [M - C₆H₅]⁺ would also be a probable fragmentation. Cleavage of the long alkyl chain can produce a series of fragment ions separated by 14 Da (the mass of a CH₂ group). The presence of the enol form can lead to specific fragmentation pathways involving the hydroxyl group.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of 1,13-Diphenyl-1,13-tridecanedione

| m/z | Proposed Fragment Ion |

| 378.2246 | [C₂₅H₃₀O₂]⁺ (Molecular Ion) |

| 360 | [M - H₂O]⁺ (from enol form) |

| 273 | [M - C₆H₅CO]⁺ |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Note: The m/z values are predicted based on the molecular structure and common fragmentation pathways for similar compounds. The exact fragmentation pattern can vary depending on the ionization technique used.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within 1,13-diphenyl-1,13-tridecanedione, particularly those involving the conjugated systems.

The spectrum is expected to be dominated by strong absorptions due to π → π* transitions within the benzoyl groups and the conjugated enone system of the enol tautomer. The phenyl groups will exhibit characteristic absorption bands, typically around 240-250 nm. The conjugated enone system of the enol form will give rise to a strong absorption at a longer wavelength, likely in the range of 280-320 nm. The exact position of this absorption maximum (λ_max) can be influenced by the solvent polarity. The less prevalent diketo form would exhibit a weaker n → π* transition at a longer wavelength, but this is often obscured by the stronger π → π* absorptions of the enol form.

Table 5: Predicted UV-Vis Absorption Maxima for 1,13-Diphenyl-1,13-tridecanedione in a Non-polar Solvent

| λ_max (nm) | Electronic Transition | Chromophore |

| ~245 | π → π | Benzoyl group |

| ~300 | π → π | Conjugated enone system of the enol form |

Note: The predicted absorption maxima are based on the analysis of similar conjugated systems. The actual values can vary with the solvent used.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a cornerstone technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

Single Crystal X-ray Diffraction Studies

To date, no single crystal X-ray diffraction data for 1,13-Diphenyl-1,13-tridecanedione has been reported in peer-reviewed literature. A hypothetical study would involve growing a suitable single crystal of the compound, which can be a challenging step. Once a crystal of sufficient quality is obtained, it would be mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern would be collected and analyzed to solve the crystal structure.

The expected data from such an analysis would be compiled into a crystallographic information file (CIF) and would include key parameters such as:

Crystal System: The crystal system (e.g., monoclinic, orthorhombic, etc.) describes the symmetry of the unit cell.

Space Group: The space group provides a detailed description of the symmetry elements within the crystal.

Unit Cell Dimensions: These are the lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The precise x, y, and z coordinates of each atom in the asymmetric unit.

Bond Lengths and Angles: The distances between bonded atoms and the angles formed by them.

A hypothetical data table for the single crystal X-ray diffraction of 1,13-Diphenyl-1,13-tridecanedione might look like this, although the values are purely illustrative:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 25.789 |

| α (°) | 90 |

| β (°) | 95.12 |

| γ (°) | 90 |

| Volume (ų) | 4012.3 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.150 |

Powder X-ray Diffraction for Polymorphism and Phase Analysis

In a hypothetical PXRD analysis of 1,13-Diphenyl-1,13-tridecanedione, a finely ground powder of the compound would be exposed to X-rays, and the intensity of the scattered X-rays would be measured as a function of the scattering angle (2θ). The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique fingerprint for the crystalline phase.

Different polymorphs of a compound will produce distinct PXRD patterns due to their different crystal lattices. Therefore, this technique is instrumental in polymorphism screening, which is critical in the pharmaceutical and materials sciences. While no specific PXRD data for 1,13-Diphenyl-1,13-tridecanedione is available, a representative data table for a hypothetical analysis would list the characteristic 2θ angles and their corresponding intensities.

Chromatographic Techniques for Purity Assessment and Product Separation

Chromatography is an essential tool for the separation, identification, and purification of chemical compounds. For a molecule like 1,13-Diphenyl-1,13-tridecanedione, techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be invaluable.

There is currently no published research detailing the specific chromatographic conditions for the analysis of 1,13-Diphenyl-1,13-tridecanedione. However, a typical approach for purity assessment would involve developing an HPLC method. This would require selecting an appropriate stationary phase (e.g., a C18 column), a mobile phase (a mixture of solvents like acetonitrile (B52724) and water), and a detector (e.g., a UV detector set to a wavelength where the phenyl groups absorb).

The purity of a sample would be determined by integrating the area of the peak corresponding to 1,13-Diphenyl-1,13-tridecanedione and comparing it to the total area of all peaks in the chromatogram. For preparative applications, the conditions would be scaled up to isolate the compound from reaction mixtures or impurities.

A hypothetical HPLC data table for purity analysis might include the following:

| Parameter | Hypothetical Value |

| Column | C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (85:15) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Retention Time | 7.8 min |

| Purity (%) | >99 |

Gas chromatography, potentially coupled with mass spectrometry (GC-MS), could also be employed, particularly if the compound is thermally stable and sufficiently volatile. This would provide information on both the retention time and the mass-to-charge ratio of the compound, aiding in its identification.

Theoretical and Computational Investigations of 1,13 Diphenyl 1,13 Tridecanedione

Quantum Chemical Calculations for Electronic Structure and Tautomeric Equilibria

A critical aspect of this investigation would be the study of tautomeric equilibria. As a β-diketone, 1,13-Diphenyl-1,13-tridecanedione can exist in keto-enol forms. Quantum chemical calculations are essential to determine the relative stabilities of the diketo and various enol tautomers. By calculating the Gibbs free energy of each tautomer, researchers could predict their equilibrium populations in different environments (e.g., gas phase, various solvents). The transition states between these tautomers could also be located to understand the kinetics of the tautomerization process.

Molecular Dynamics Simulations for Conformational Analysis

The long aliphatic chain connecting the two phenyl-dione moieties in 1,13-Diphenyl-1,13-tridecanedione suggests a high degree of conformational flexibility. Molecular Dynamics (MD) simulations would be the primary tool to explore the conformational landscape of this molecule. By simulating the atomic motions over time, MD can reveal the preferred three-dimensional structures, the dynamics of their interconversion, and the influence of the solvent on the conformational preferences.

Analysis of the MD trajectories would involve monitoring various structural parameters such as dihedral angles, root-mean-square deviation (RMSD), and radius of gyration. This would allow for the identification of stable conformers and the construction of a potential energy surface, providing a comprehensive understanding of the molecule's flexibility and shape.

Reaction Mechanism Elucidation using Computational Methods

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. For 1,13-Diphenyl-1,13-tridecanedione, this could involve studying its synthesis, degradation, or its participation in various chemical transformations. By mapping the potential energy surface of a reaction, computational chemistry can identify reactants, products, intermediates, and, crucially, the transition state structures.

The activation energies calculated from the energy difference between the reactants and the transition state would provide quantitative insights into the reaction kinetics. Such studies would be instrumental in understanding the reactivity of the diketone functional groups and the influence of the long alkyl chain and terminal phenyl groups on its chemical behavior.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental measurements to validate both the computational model and the experimental assignments. For 1,13-Diphenyl-1,13-tridecanedione, quantum chemical calculations could predict various spectroscopic parameters:

Infrared (IR) Spectroscopy: Calculation of vibrational frequencies and their intensities would aid in the assignment of experimental IR spectra, particularly for the characteristic carbonyl stretching frequencies in the keto and enol forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Prediction of ¹H and ¹³C chemical shifts would be invaluable for interpreting experimental NMR spectra and confirming the molecular structure and tautomeric form.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations could predict the electronic transitions and thus the UV-Vis absorption spectrum, providing information about the molecule's chromophores.

The absence of published computational studies on 1,13-Diphenyl-1,13-tridecanedione highlights an opportunity for future research. Such investigations would not only provide fundamental insights into the properties of this specific molecule but also contribute to the broader understanding of long-chain diketones.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.